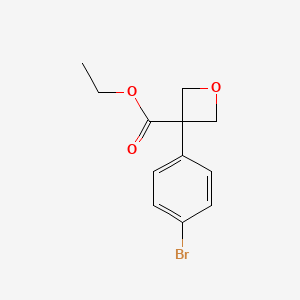
Ethyl 3-(4-bromophenyl)oxetane-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(4-bromophenyl)oxetane-3-carboxylate is a chemical compound with the molecular formula C12H13BrO3 and a molecular weight of 285.13 g/mol . It is a member of the oxetane family, characterized by a four-membered ring containing one oxygen atom. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(4-bromophenyl)oxetane-3-carboxylate typically involves the reaction of 4-bromobenzaldehyde with ethyl diazoacetate in the presence of a catalyst such as rhodium(II) acetate. This reaction forms an intermediate, which undergoes cyclization to produce the oxetane ring . The reaction conditions often include maintaining a temperature range of 0-25°C and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring stringent quality control measures to achieve high purity and yield.
化学反応の分析
Types of Reactions: Ethyl 3-(4-bromophenyl)oxetane-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the ester group can yield alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).
Major Products:
Substitution: Derivatives with different functional groups replacing the bromine atom.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
科学的研究の応用
Ethyl 3-(4-bromophenyl)oxetane-3-carboxylate has several applications in scientific research:
作用機序
The mechanism of action of ethyl 3-(4-bromophenyl)oxetane-3-carboxylate is not fully understood, but it is believed to interact with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, which may lead to the formation of reactive intermediates that interact with biological macromolecules . These interactions can result in the modulation of enzymatic activities or disruption of cellular processes, contributing to the compound’s biological effects.
類似化合物との比較
Ethyl 3-(4-bromophenyl)oxetane-3-carboxylate can be compared with other oxetane derivatives and bromophenyl compounds:
Similar Compounds:
Uniqueness:
- The presence of the bromine atom in this compound imparts unique reactivity compared to its chloro, fluoro, and methyl analogs . This makes it a valuable intermediate in the synthesis of compounds with specific biological activities.
特性
IUPAC Name |
ethyl 3-(4-bromophenyl)oxetane-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO3/c1-2-16-11(14)12(7-15-8-12)9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVHSIQHSRQYIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(COC1)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
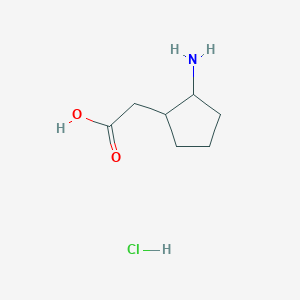
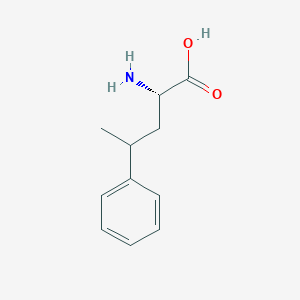
![6-ethyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one](/img/structure/B6354374.png)
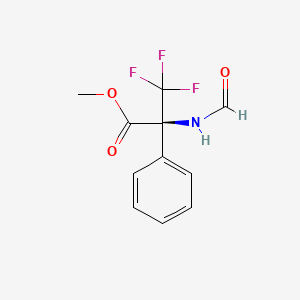

![(2S)-1-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B6354385.png)
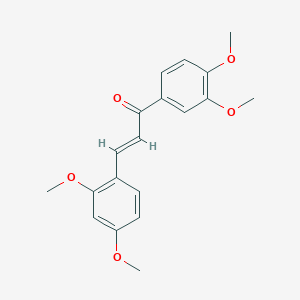
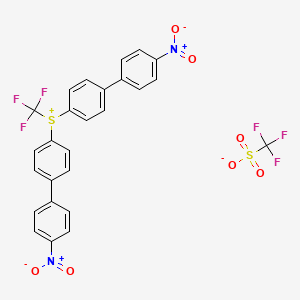
![{[4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]methyl}amine hydrochloride](/img/structure/B6354407.png)
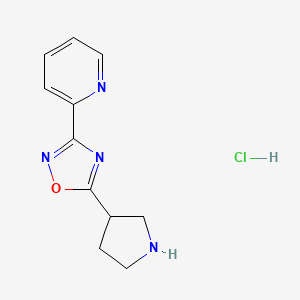
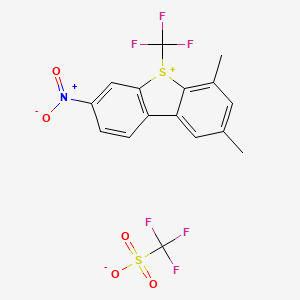
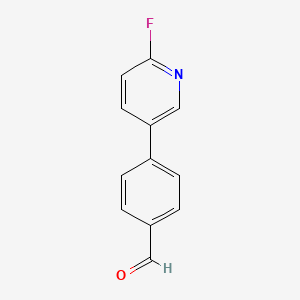
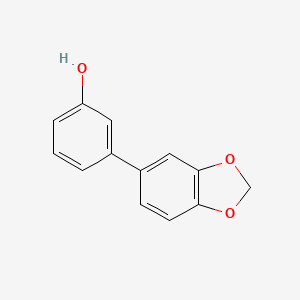
![2-(4-Chloro-butyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6354437.png)
